1,2-Triacontanediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

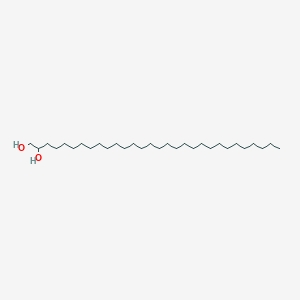

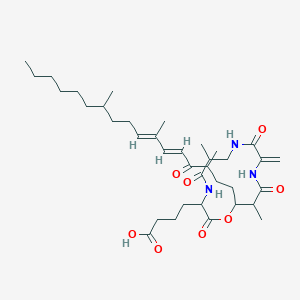

1,2-triacontanediol is a glycol that is triacontane bearing two hydroxy substituents located at positions 1 and 2. It derives from a hydride of a triacontane.

Applications De Recherche Scientifique

Plant Growth and Yield Enhancement

1,2-Triacontanediol, commonly referred to as Triacontanol (TRIA), is extensively studied for its role in enhancing plant growth and yield. Research indicates that TRIA can significantly increase crop yields, particularly in agricultural and horticultural crops. It has been shown to improve photosynthesis, protein synthesis, uptake of water and nutrients, nitrogen-fixation, enzyme activities, and the contents of free amino acids and reducing sugars in various crops. Its application either to the root medium or leaves has demonstrated enhanced growth and yield in vegetables, agronomic, horticultural, medicinal, and aromatic crop plants under both normal and adverse conditions (Naeem, Khan, & Moinuddin, 2012).

Micropropagation and Plant Tissue Culture

TRIA has been found effective in micropropagation, particularly in the shoot multiplication and rooting phases of in vitro derived shoot tips. Studies on Capsicum frutescens and Decalepis hamiltonii revealed that TRIA significantly enhanced shoot growth, chlorophyll content of leaves, root induction, and supported growth of roots, making it a potent growth regulator in plant tissue culture (Obul Reddy, Giridhar, & Ravishankar, 2002).

Mitigation of Abiotic Stress

TRIA has demonstrated the ability to mitigate the adverse effects of abiotic stresses such as heavy metal toxicity and salinity. For instance, it has been observed that TRIA can protect plants like Erythrina variegata from cadmium toxicity and improve the redox status of plant systems through the antioxidant ascorbate-glutathione cycle (Karam et al., 2017). Similarly, its foliar application has shown positive effects on growth and photosynthesis in wheat under saline conditions (Perveen, Shahbaz, & Ashraf, 2013).

Secondary Metabolite Enhancement

Research on Mentha arvensis L. indicated that TRIA application significantly enhanced the yield and content of active constituents like menthol, l-methone, isomenthone, and menthyl acetate in the plant (Naeem et al., 2011). This suggests a potential application of TRIA in improving the quality of medicinal and aromatic plants.

Propriétés

Numéro CAS |

66063-40-9 |

|---|---|

Nom du produit |

1,2-Triacontanediol |

Formule moléculaire |

C30H62O2 |

Poids moléculaire |

454.8 g/mol |

Nom IUPAC |

triacontane-1,2-diol |

InChI |

InChI=1S/C30H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30(32)29-31/h30-32H,2-29H2,1H3 |

Clé InChI |

HQAZKQIPCWKWFM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

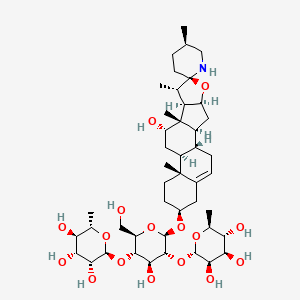

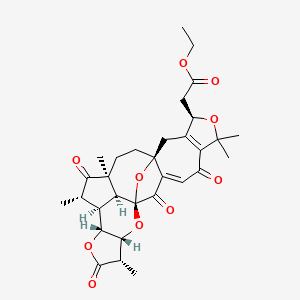

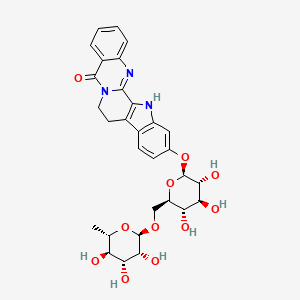

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]oxy-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]oxy-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1258443.png)

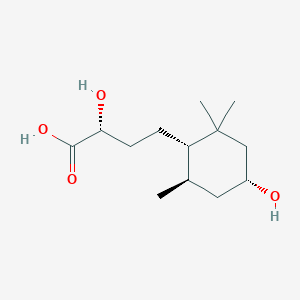

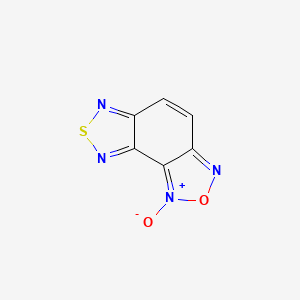

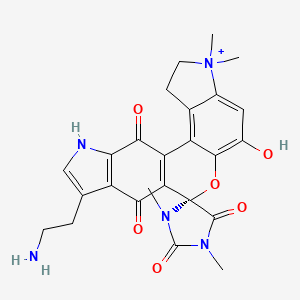

![N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B1258462.png)

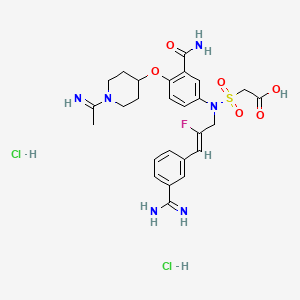

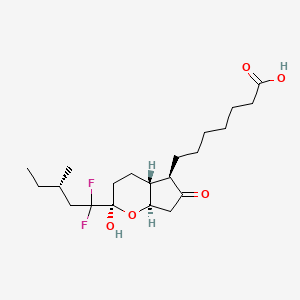

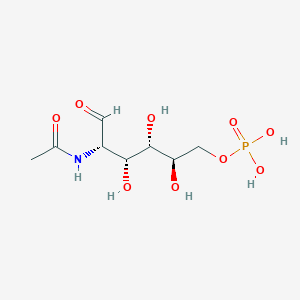

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-2-(4-hydroxybutoxy)-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258463.png)